molecular formula C7H12INOS B059748 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide CAS No. 16311-69-6

5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide

Cat. No. B059748
CAS RN: 16311-69-6
M. Wt: 285.15 g/mol
InChI Key: GDNOYVMHHMSZJV-UHFFFAOYSA-M
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Description

Thiazolium compounds, including 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide, are of significant interest due to their diverse chemical properties and potential applications in organic synthesis, catalysis, and materials science. Their structure, characterized by a thiazole ring substituted with various functional groups, imparts unique electronic and steric properties conducive to various chemical transformations and applications.

Synthesis Analysis

Thiazolium salts can be synthesized through various routes, including the condensation of aldehydes with thiazole derivatives. For example, the synthesis of hydroxyethyl and ester co-functionalized imidazolium iodide involves the design and synthesis of solid-state electrolytes for applications such as dye-sensitized solar cells, demonstrating the adaptability of thiazolium synthesis strategies for functional material development (Juan Li et al., 2013).

Molecular Structure Analysis

The molecular structure of thiazolium iodides often features ordered ionic channels facilitating high conductivity, as evidenced in the study of hydroxyethyl and ester co-functionalized imidazolium iodide. Single crystal X-ray analysis confirms these structural attributes, which are crucial for their efficiency in applications like solid-state dye-sensitized solar cells (Juan Li et al., 2013).

Chemical Reactions and Properties

Thiazolium compounds participate in various chemical reactions, including catalytic processes and electropolymerization. For instance, poly(3,4-dimethyl-5-vinylthiazolium) iodide has been used as a catalyst in oxidative esterification of aldehydes with alcohols, demonstrating the compound's catalytic versatility and efficiency (Supill Chun & Y. Chung, 2017).

Physical Properties Analysis

The physical properties, including solubility, thermal stability, and electrical conductivity, of thiazolium compounds, can be tailored by modifying their molecular structure. For example, the hydroxyethyl and ester co-functionalized imidazolium iodide exhibits high conductivity and thermal stability, making it suitable for energy conversion applications (Juan Li et al., 2013).

Scientific Research Applications

  • Carbonic Anhydrase Inhibition : Özdemir, Şentürk, and Ekinci (2013) investigated the in vitro inhibitory effects of 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide on human erythrocyte carbonic anhydrase I, II isozymes, and secreted isoenzyme CA VI, finding significant inhibition which could have implications for medical applications (Özdemir, Şentürk, & Ekinci, 2013).

  • Solid-State Dye-Sensitized Solar Cells : Li, Wang, Zhou, and Wang (2013) synthesized a hydroxyethyl and ester co-functionalized imidazolium iodide, including 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide, as an efficient solid-state electrolyte for dye-sensitized solar cells, achieving a power conversion efficiency of 7.45% (Li, Wang, Zhou, & Wang, 2013).

  • Dimerization Chemistry of Thiazolium Salts : Doughty and Risinger (1987) reported on the dimerization chemistry of thiazolium salts, including compounds similar to 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide, highlighting the significance of electron-withdrawing substituents in these reactions (Doughty & Risinger, 1987).

  • Poly(thiazolium) Iodide Catalysis : Chun and Chung (2017) utilized poly(3,4-dimethyl-5-vinylthiazolium) iodide, closely related to 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide, as a polymer pre-catalyst in oxidative esterification of aldehydes with alcohols, showing high catalytic activity and reusability (Chun & Chung, 2017).

  • Thiamine and Anion Interactions : Li and Hu (2010) explored the interaction of thiamine with anions in the triclinic form of thiamine iodide, which shares structural similarities with 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide, revealing insights into hydrogen bonding and anion-cation associations (Li & Hu, 2010).

Safety And Hazards

The compound is harmful if swallowed and causes skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound has diverse applications in scientific research , suggesting potential for further exploration in various scientific fields.

properties

IUPAC Name

2-(3,4-dimethyl-1,3-thiazol-3-ium-5-yl)ethanol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12NOS.HI/c1-6-7(3-4-9)10-5-8(6)2;/h5,9H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNOYVMHHMSZJV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1C)CCO.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936790
Record name 5-(2-Hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide

CAS RN

16311-69-6
Record name 3,4-Dimethyl-5-(2-hydroxyethyl)thiazolium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16311-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016311696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
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5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
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5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
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5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide

Citations

For This Compound
24
Citations
ZÖ Özdemir, M Şentürk, D Ekinci - Journal of enzyme inhibition …, 2013 - Taylor & Francis
Here we determined the in vitro inhibitory effects of 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide (1), 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (2) and thiamine (3) on …
Number of citations: 25 www.tandfonline.com
V Novakova, M Lásková, H Vavřičková… - … –A European Journal, 2015 - Wiley Online Library
Tetrapyrazinoporphyrazines (TPyzPzs) bearing one, two, four or eight 3,5‐di(tert‐butyl)‐4‐hydroxyphenol moieties were synthesized as zinc(II) complexes and metal‐free derivatives. …
CM Gallati, SK Goetzfried, M Ausserer… - Dalton …, 2020 - pubs.rsc.org
Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) complexes (8a–h) with methoxy, methyl and fluorine substituents at different …
Number of citations: 12 pubs.rsc.org
H Stetter - Angewandte Chemie International Edition in English, 1976 - Wiley Online Library
In the presence of cyanide ions as catalyst, aromatic and heterocyclic aldehydes can be smoothly added to α,β‐unsaturated ketones, esters, and nitriles in aprotic solvents to form γ‐…
Number of citations: 789 onlinelibrary.wiley.com
M Machacek, J Kollár, M Miletin, R Kučera, P Kubát… - RSC …, 2016 - pubs.rsc.org
A sodium salt of zinc tetrapyrazinoporphyrazine bearing eight 3,5-dicarboxylatophenyl substituents (1) was synthesized. The presence of sixteen negative charges in a rigid …
Number of citations: 33 pubs.rsc.org
Y Bai, S Xiang, ML Leow, XW Liu - Chemical Communications, 2014 - pubs.rsc.org
An efficient coupling reaction of allyl acetate with (O-azaaryl)carboxaldehyde by Pd–NHC dual catalysis has been developed. This reaction proceeds via direct coordination between …
Number of citations: 42 pubs.rsc.org
Y Bai, WL Leng, Y Li, XW Liu - Chemical Communications, 2014 - pubs.rsc.org
A novel and efficient dual catalysis approach by concurrent activation of glycals and (o-azaaryl)-carboxaldehydes using palladium and N-heterocyclic carbene has been developed. The …
Number of citations: 39 pubs.rsc.org
N Hussain, A Hussain - Rsc Advances, 2021 - pubs.rsc.org
Advances in the Pd-catalyzed synthesis of C-glycosides and branched sugars are summarized herein and the strategies are categorized based on named reactions or types of sugar …
Number of citations: 11 pubs.rsc.org
SS Sohn - 2007 - search.proquest.com
Abstract Development of reactions catalyzed by N-Heterocyclic Carbenes (NHCs) has been a recent phenomenom in organic chemistry. We pursued this field to determine the broader …
Number of citations: 0 search.proquest.com
J Reis, F Cagide, D Chavarria, T Silva… - Journal of medicinal …, 2016 - ACS Publications
The discovery of new chemical entities endowed with potent, selective, and reversible monoamine oxidase B inhibitory activity is a clinically relevant subject. Therefore, a small library of …
Number of citations: 90 pubs.acs.org

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